CAY10581 Exhibits 127-Fold Greater IDO1 Inhibitory Potency Than 1-Methyl-D-Tryptophan (1MT)
CAY10581 inhibits recombinant human IDO1 with an IC50 of 55 nM, compared to 1-methyl-D-tryptophan (1MT/indoximod), which exhibits an IC50 of approximately 7 μM (7,000 nM) . This represents a quantitative potency advantage of approximately 127-fold for CAY10581 over the first-generation IDO inhibitor 1MT, a compound widely used as a reference standard in IDO1 research . Both compounds target the same enzyme but achieve vastly different inhibitory concentrations.
| Evidence Dimension | Enzyme inhibitory potency (IC50) against recombinant human IDO1 |
|---|---|
| Target Compound Data | IC50 = 55 nM |
| Comparator Or Baseline | 1-methyl-D-tryptophan (1MT/indoximod): IC50 ≈ 7,000 nM (7 μM) |
| Quantified Difference | CAY10581 is approximately 127-fold more potent than 1MT |
| Conditions | Recombinant human IDO1 enzyme assay; L-tryptophan as substrate |
Why This Matters
Researchers requiring low-nanomolar IDO1 inhibition for sensitive cellular or in vivo models should prioritize CAY10581 over 1MT to avoid the confounding effects of high micromolar compound concentrations.
